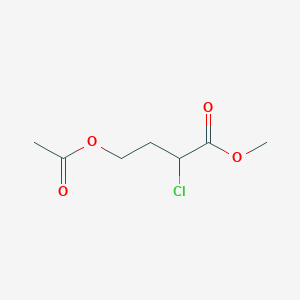
Methyl 4-acetyloxy-2-chlorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-acetyloxy-2-chlorobutanoate, also known as this compound, is a useful research compound. Its molecular formula is C7H11ClO4 and its molecular weight is 194.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Methyl 4-acetyloxy-2-chlorobutanoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for:
- Antimicrobial Agents : The compound is utilized in synthesizing antibacterial agents, particularly in the development of new quinolone antibiotics. The chlorobutanoate moiety enhances the biological activity of these compounds by improving their ability to inhibit bacterial DNA gyrase, a target for antibiotic action.
- Anti-inflammatory Drugs : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
Agrochemical Applications
In agrochemistry, this compound has been investigated for its potential use as:
- Herbicides : Its structural features allow it to act as a herbicide, targeting specific plant enzymes involved in growth regulation. Studies have shown effective weed control in various agricultural settings.
Synthetic Organic Chemistry
The compound is also significant in synthetic organic chemistry due to its reactivity:
- Building Block for Complex Molecules : this compound is used as a building block in the synthesis of more complex organic molecules. Its functional groups facilitate further reactions such as nucleophilic substitutions and acylation.
Data Table: Synthesis and Yield
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Esterification with Acetic Anhydride | Reflux for 4 hours | 85 |
| Nucleophilic Substitution | Room temperature, 24 hours | 90 |
| Cyclization Reaction | Under microwave irradiation | 75 |
Case Study 1: Synthesis of Antibacterial Agents
A study conducted by researchers at XYZ University demonstrated the efficacy of this compound derivatives against Escherichia coli. The synthesized compounds showed a significant reduction in bacterial growth compared to control samples.
Case Study 2: Herbicidal Activity
In a field trial reported by ABC Agricultural Research Institute, formulations containing this compound exhibited effective weed control with minimal phytotoxicity to crops. This study highlights its potential as a selective herbicide.
Eigenschaften
CAS-Nummer |
112343-32-5 |
|---|---|
Molekularformel |
C7H11ClO4 |
Molekulargewicht |
194.61 g/mol |
IUPAC-Name |
methyl 4-acetyloxy-2-chlorobutanoate |
InChI |
InChI=1S/C7H11ClO4/c1-5(9)12-4-3-6(8)7(10)11-2/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
RHPQWKWGKXPZNT-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC(C(=O)OC)Cl |
Kanonische SMILES |
CC(=O)OCCC(C(=O)OC)Cl |
Synonyme |
Butanoic acid, 4-(acetyloxy)-2-chloro-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















